molecular formula C22H18N4O3 B2605729 (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide CAS No. 1223869-46-2

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide

Cat. No. B2605729
CAS RN: 1223869-46-2
M. Wt: 386.411
InChI Key: IKWOSGWIFUPPKW-UHFFFAOYSA-N
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Description

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Research on thiophenylhydrazonoacetates highlights the synthesis of pyrazole, isoxazole, and other derivatives from similar structures, pointing towards the versatility of these compounds in creating pharmacologically active heterocycles (Mohareb et al., 2004).
  • Studies on benzamide-based 5-aminopyrazoles have led to the discovery of compounds with significant antiavian influenza virus activity, demonstrating the potential of these structures in antiviral research (Hebishy et al., 2020).

Material Science and Sensing Applications

  • Polyamide-conductive polymers based on aromatic moieties similar to the query compound have been investigated for their application in methotrexate sensing, showcasing the potential of these materials in biosensing technologies (Abdel-Rahman et al., 2023).

Antitumor and Antimicrobial Activities

  • Novel benzamides bearing pyrazole or indazole nucleus have been synthesized and evaluated for their biological activity, with some compounds showing promise as anticancer agents through mechanisms involving p53 pathways (Raffa et al., 2019).
  • Enaminones derived from similar structural frameworks have been screened for antitumor activity against various cancer cell lines, underscoring the significance of structural diversity in medicinal chemistry (Shawali, 2010).

Photovoltaic and Light Harvesting Systems

  • Research on cocrystals involving pyrazinamide and hydroxybenzoic acids has explored their potential applications in photovoltaic systems for energy conversion, hinting at the utility of structurally similar compounds in renewable energy technologies (Al‐Otaibi et al., 2020).

properties

IUPAC Name

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-14-3-6-18(7-4-14)25-22(27)16(11-23)9-17-12-24-26-21(17)15-5-8-19-20(10-15)29-13-28-19/h3-10,12H,2,13H2,1H3,(H,24,26)(H,25,27)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOSGWIFUPPKW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(NN=C2)C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide

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